Lysyl threonine

描述

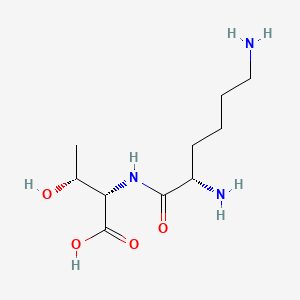

Lysyl threonine is a dipeptide formed from the amino acids lysine and threonine. It is a compound of interest in various fields due to its unique properties and potential applications in biochemistry and medicine. Lysine is an essential amino acid involved in protein synthesis, while threonine is another essential amino acid important for protein structure and function.

准备方法

Synthetic Routes and Reaction Conditions: Lysyl threonine can be synthesized through peptide bond formation between lysine and threonine. This process typically involves the activation of the carboxyl group of threonine, followed by its reaction with the amino group of lysine. Common reagents used in this synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers has further streamlined this process, making it feasible for large-scale production.

化学反应分析

Types of Reactions: Lysyl threonine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of threonine can be oxidized to form keto derivatives.

Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

Substitution: The amino groups of lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Keto derivatives of this compound.

Reduction: Secondary amines.

Substitution: Alkylated or acylated this compound derivatives.

科学研究应用

The applications of lysyl-threonine are varied, showing promise in nutritional supplementation and potential therapeutic uses. Lysyl-threonine, also known as Tyrosyl-Lysyl-Threonine (YKT or Tyr-Lys-Thr), has the formula C₁₉H₃₀N₄O₆ and a relative molecular mass of 410.47 .

Nutritional Applications

Animal Nutrition:

- Enhancing Milk Production and Quality Supplementation of lysine and threonine in grazing lactating mares has been shown to increase milk production and improve milk protein and fat quality . A study involving Yili mares revealed that a daily dose of 60 g of lysine and 40 g of threonine per horse significantly increased milk yield and enhanced the concentrations of threonine, creatine, lysine, glutamine, and alanine in the milk . The same study also showed that milk fat percentages were higher in groups receiving lysine and threonine supplementation, and all experimental groups exhibited improved milk protein percentages .

- Blood Biochemical Parameters Lysine and threonine supplementation in grazing conditions led to a reduction in total protein and albumin levels in the experimental groups .

- Gut Microbiota Supplementation also increased the abundance of beneficial bacteria such as Prevotellaceae, p_251_o5, and Rikenellaceae .

- Broiler Performance Research indicates that L-Threonine supplementation in broiler diets improves overall performance and reduces environmental impact .

Deficiency Effects:

- Impact on Body Weight Deficiencies in either lysine or threonine can lead to reduced body weight gain, even with increased food intake. Studies on growing rats demonstrated that diets severely deficient in lysine or threonine resulted in lower body weight gain and increased relative food intake .

- Energy Metabolism Threonine deficiency, unlike lysine deficiency, can decrease total and resting energy expenditure . Severe threonine deficiency also increases the expression of orexigenic (appetite-stimulating) neuropeptides and decreases anorexigenic (appetite-suppressing) neuropeptides in the hypothalamus, potentially explaining the increased food intake observed .

Therapeutic Potential

- Neurotransmitter Precursor Tyrosine-containing structures, such as lysyl-threonine, are precursors to neurotransmitters and can increase plasma neurotransmitter levels .

- Antioxidant and Antiviral Properties Structures containing lysine exhibit antiviral and antioxidant properties .

- Antimicrobial and Antitumor Properties Pol-lysine structures have demonstrated antimicrobial and antitumor properties .

- Support for Organ Systems Threonine-containing structures support cardiovascular, hepatic, central nervous, and immune system functions . They also play a role in inhibiting apoptosis, synthesizing mucin, and maintaining the integrity of the intestinal barrier .

- Collagen and Muscle Tissue Production Threonine is essential for synthesizing glycine and serine, amino acids important in collagen, elastin, and muscle tissue production .

Enzymatic Functions

- Collagen Maturation and Remodeling Lysyl hydroxylases, such as human lysyl hydroxylase 3 (LH3/PLOD3), catalyze the hydroxylation of collagen lysines, which is essential for extracellular matrix (ECM) maturation and remodeling . LH3 also catalyzes the subsequent glycosylation of collagen lysines .

- AMP-Binding Site Lysyl residues are found at the AMP-binding site of threonine deaminase, an enzyme activated by AMP .

Tables of Data

Table 1: Effects of Lysine and Threonine Supplementation on Mare Lactation Performance and Milk Composition

| Parameter | Control Group | Experimental Group I (40g Lys + 20g Thr) | Experimental Group II (60g Lys + 40g Thr) |

|---|---|---|---|

| Milk Yield | Lower | Increased | Significantly Higher |

| Milk Fat Rate | Lower | Significantly Higher | Significantly Higher |

| Milk Protein Rate | Lower | Significantly Increased | Significantly Increased |

作用机制

The mechanism by which lysyl threonine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in protein synthesis and modification. The presence of lysine and threonine residues allows it to participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of proteins.

相似化合物的比较

Lysyl threonine can be compared with other dipeptides such as lysyl serine and lysyl alanine. While all these compounds share the lysine residue, the second amino acid in the dipeptide influences their properties and applications. For example:

Lysyl serine: Contains serine, which has a hydroxyl group similar to threonine but differs in its reactivity and hydrogen bonding capabilities.

Lysyl alanine: Contains alanine, which lacks a hydroxyl group, making it less polar and less reactive compared to this compound.

This compound is unique due to the presence of both lysine and threonine, which confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

生物活性

Lysyl threonine, a dipeptide composed of lysine and threonine, has garnered attention in various biological contexts due to its potential impacts on health, nutrition, and metabolic processes. This article explores the biological activity of this compound, focusing on its roles in amino acid metabolism, muscle health, neurodevelopment, and other physiological effects.

Overview of this compound

This compound is formed from the condensation of lysine and threonine, two essential amino acids that play crucial roles in protein synthesis, metabolism, and various biological functions. Both amino acids are vital for maintaining muscle mass, supporting immune function, and ensuring overall metabolic balance.

1. Amino Acid Metabolism

Lysine and threonine are essential for several metabolic pathways. Research indicates that supplementation with these amino acids can enhance protein synthesis and improve muscle mass in various animal models. For instance, a study involving lactating mares showed that supplementation with lysine and threonine significantly increased milk yield and improved the quality of milk proteins and fats .

2. Muscle Health

The importance of this compound in muscle health is evident from studies that link deficiencies in lysine and threonine to reduced muscle mass and functional outcomes. A secondary analysis of malnourished patients indicated that low levels of these amino acids were associated with increased mortality risk . This underscores the necessity of adequate this compound levels for maintaining muscle integrity and function.

3. Neurodevelopment

Emerging research highlights the role of this compound in neurodevelopment. A study using human cerebral organoids demonstrated that exposure to histidine, lysine, and threonine reduced mTOR activity—a critical pathway involved in cell growth and development—leading to decreased organoid size . This suggests that adequate levels of these amino acids during prenatal development may be crucial for proper brain development.

Case Studies

Case Study 1: Lactating Mares

In a controlled study involving 24 lactating mares over a 120-day period, varying doses of lysine and threonine were administered to assess their impact on milk production. The results showed a significant increase in milk yield and improved nutrient composition in groups receiving higher doses of these amino acids .

Case Study 2: Malnourished Patients

A secondary analysis from the EFFORT trial assessed the impact of lysine and threonine on clinical outcomes in malnourished patients. The findings indicated that while methionine levels were critical for survival outcomes, the roles of lysine and threonine were also significant, warranting further investigation into their supplementation during hospitalization .

Research Findings

Recent studies have elucidated various mechanisms through which this compound exerts its biological effects:

- Metabolic Pathways : this compound influences key metabolic pathways involved in protein synthesis and energy metabolism.

- Muscle Protein Synthesis : Adequate intake is linked to enhanced muscle protein synthesis rates, especially under conditions of stress or illness.

- Neuroprotective Effects : The inhibitory effect on mTOR signaling suggests potential neuroprotective roles during developmental stages.

Data Summary

属性

IUPAC Name |

(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O4/c1-6(14)8(10(16)17)13-9(15)7(12)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKVLMBYDSIDKG-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243246 | |

| Record name | Lysyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97791-84-9 | |

| Record name | Lysyl threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097791849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ER636Q88S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lysylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。